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molecular formula C7H11BrN2O B2984951 4-Bromo-5-(tert-butyl)isoxazol-3-amine CAS No. 55809-52-4

4-Bromo-5-(tert-butyl)isoxazol-3-amine

Cat. No. B2984951
M. Wt: 219.082
InChI Key: YFIGFPCNOOJBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06030991

Procedure details

This compound was prepared from 3-amino-5-tert-butylisoxazole and N-bromosuccinimide as described in Example 25a in 91% yield, Rf 0.27 (3:1 hexanes/ethyl acetate).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1.[Br:11]N1C(=O)CCC1=O>>[NH2:1][C:2]1[C:6]([Br:11])=[C:5]([C:7]([CH3:10])([CH3:9])[CH3:8])[O:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NOC(=C1)C(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=NOC(=C1Br)C(C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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